molecular formula C27H34ClN3O3S B13287976 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride

Cat. No.: B13287976
M. Wt: 516.1 g/mol
InChI Key: ZRZRWYFMYLNBJY-UFABNHQSSA-N
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Description

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of the amino and sulfanyl groups through a series of substitution and addition reactions. Key steps include:

    Formation of the naphthalene core: This is achieved through a Friedel-Crafts acylation reaction.

    Introduction of the amino group: This involves a nucleophilic substitution reaction using an appropriate amine.

    Addition of the sulfanyl group: This step is typically carried out using a thiol reagent under basic conditions.

    Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, potentially altering their function. Additionally, its naphthalene core can interact with hydrophobic pockets in enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
  • Methyl (2S)-2-[[4-[[(2R)-2-amino-3-thiolpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

Uniqueness

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C27H34ClN3O3S

Molecular Weight

516.1 g/mol

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C27H33N3O3S.ClH/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);1H/t19-,25+;/m1./s1

InChI Key

ZRZRWYFMYLNBJY-UFABNHQSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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